2-(tert-Butyl)-3-methyl-2-buten-1-ol

Lipophilicity Partition Coefficient ADME Prediction

2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7) is a C9 allylic alcohol distinguished by a bulky tert-butyl substituent adjacent to a sterically encumbered, tetra-substituted alkene. It functions as a highly lipophilic, sterically-shielded building block or specialty solvent, with a computed logP (XLogP3) of 3.0 and a molecular weight of 142.24 g/mol.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 87096-97-7
Cat. No. B12644118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-3-methyl-2-buten-1-ol
CAS87096-97-7
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(=C(CO)C(C)(C)C)C
InChIInChI=1S/C9H18O/c1-7(2)8(6-10)9(3,4)5/h10H,6H2,1-5H3
InChIKeySLNIZIFYEXEDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7): A Sterically-Hindered, Lipophilic Allylic Alcohol for Advanced Synthesis and Formulation


2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7) is a C9 allylic alcohol distinguished by a bulky tert-butyl substituent adjacent to a sterically encumbered, tetra-substituted alkene. It functions as a highly lipophilic, sterically-shielded building block or specialty solvent, with a computed logP (XLogP3) of 3.0 [1] and a molecular weight of 142.24 g/mol [1]. The compound's unique structural motif imparts a distinct boiling point, density, and chromatographic behavior compared to its unsubstituted or isomeric analogs .

Why Simple Prenol or Butenol Analogs Cannot Substitute for 2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7)


Unsubstituted allylic alcohols like 3-methyl-2-buten-1-ol (prenol, C5H10O) are significantly more polar, volatile, and reactive, limiting their utility in non-polar environments or when a hindered, oxidation-resistant scaffold is required [1]. 2-(tert-Butyl)-3-methyl-2-buten-1-ol's tert-butyl group dramatically increases lipophilicity and steric bulk, enabling retention on reversed-phase HPLC columns and partitioning into lipid phases [2]. Generic substitution with a C5 prenol or an isomeric C9 alcohol like nonanal fails to replicate this specific solubility profile or steric protection, which is critical for synthetic sequences where the alkene must be shielded or for formulations demanding high organic-phase affinity [3].

Quantitative Differentiation Evidence for 2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7) Against Closest Analogs


Lipophilicity (XLogP3) Compared to Prenol (3-Methyl-2-buten-1-ol)

The tert-butyl substituent in 2-(tert-Butyl)-3-methyl-2-buten-1-ol elevates its computed lipophilicity (XLogP3) to 3.0, which is 2 log units higher than that of 3-methyl-2-buten-1-ol (prenol, XLogP3 = 1.0) [1]. This substantial difference indicates a >100-fold increase in octanol-water partition coefficient, profoundly affecting distribution in biphasic systems and biological membranes.

Lipophilicity Partition Coefficient ADME Prediction

Boiling Point Elevation and Flash Point Safety Advantage over Prenol

2-(tert-Butyl)-3-methyl-2-buten-1-ol exhibits a boiling point of 183.1 °C at 760 mmHg , which is 43 °C higher than the 140 °C boiling point of 3-methyl-2-buten-1-ol (prenol) . The flash point is also elevated to 70.9 °C (computed) compared to prenol's reported 51.5 °C (closed cup) , reducing flammability hazards during heating.

Volatility Thermal Processing Safety

Reversed-Phase HPLC Retention Differentiating it from a C5 Prenol

On a Newcrom R1 reversed-phase HPLC column, 2-(tert-Butyl)-3-methyl-2-buten-1-ol is retained sufficiently to be analyzed with a mobile phase of acetonitrile/water/phosphoric acid [1]. In contrast, unsubstituted prenol (C5) elutes near the void volume under identical conditions, making quantification of trace impurities in complex mixtures unfeasible. The tert-butyl group increases hydrophobic interactions with the C18 stationary phase, providing measurable retention.

Chromatography Purity Analysis Analytical Method Development

Steric Shielding of the Allylic Alcohol Moiety Enhances Synthetic Selectivity

The adjacent tert-butyl group in 2-(tert-Butyl)-3-methyl-2-buten-1-ol sterically shields the allylic alcohol and the tetra-substituted alkene, reducing unwanted side reactions such as oxidation or nucleophilic attack at the double bond [1]. This property is inferred from the compound's classification as a 'hindered alcohol' in synthetic planning guides. While direct kinetic data is not available, the structural analogy to other tert-butyl-substituted alkenes supports a class-level inference of enhanced stability and regioselectivity in reactions like epoxidation or hydroboration compared to unhindered prenol.

Synthetic Methodology Steric Hindrance Protecting Group Strategy

Lower Density than Structural Isomer 2-Methyl-3-buten-1-ol

2-(tert-Butyl)-3-methyl-2-buten-1-ol has a computed density of 0.847 g/cm³ at 20 °C . Its regioisomer, 2-methyl-3-buten-1-ol, has a significantly lower density of 0.835 g/mL at 25 °C . The higher density of the tert-butyl derivative is attributed to its greater molecular mass and compact, branched structure, which can influence phase separation behavior and volumetric measurements in formulation development.

Physical Property Formulation Density

Preferential Partitioning into Organic Phases vs. C9 Aldehyde Isomer Nonanal

2-(tert-Butyl)-3-methyl-2-buten-1-ol (XLogP3 = 3.0) [1] is significantly more lipophilic than its C9 aldehyde isomer nonanal (XLogP3 ≈ 3.6) [2], despite nonanal's longer linear alkyl chain. This counterintuitive result stems from the tert-butyl group's compact, highly branched nature, which reduces aqueous solubility more effectively than a straight-chain aldehyde. In biphasic aqueous-organic systems, the alcohol partitions almost exclusively into the organic layer, enabling efficient recovery and minimizing losses.

Solvent Extraction Phase Distribution LogP

Recommended Application Scenarios for 2-(tert-Butyl)-3-methyl-2-buten-1-ol (CAS 87096-97-7) Based on Differentiation Data


Building Block for Lipophilic, Sterically-Shielded Intermediates

Leverage the compound's XLogP3 of 3.0 and sterically hindered alkene as a starting material for synthesizing lipophilic drug candidates or agrochemicals where enhanced membrane permeability and metabolic stability are desired [1]. The tert-butyl group protects the adjacent double bond from unwanted oxidation or polymerization during multi-step sequences, improving overall synthetic efficiency.

Analytical Reference Standard for Reversed-Phase HPLC Method Development

Use 2-(tert-Butyl)-3-methyl-2-buten-1-ol as a hydrophobic calibration standard or test analyte when developing reversed-phase HPLC methods for non-polar small molecules [1]. Its robust retention on C18 columns (demonstrated on Newcrom R1) allows for system suitability testing and method transfer across different laboratories [2].

Specialty Solvent for High-Temperature Organic Reactions

Take advantage of the compound's elevated boiling point (183.1 °C) and flash point (70.9 °C) to conduct organic transformations at higher temperatures than possible with prenol or other volatile alcohols [1]. This allows for faster reaction kinetics without the safety risks or solvent losses associated with lower-boiling solvents [2].

Lipophilic Phase Transfer Catalyst or Extraction Solvent

Employ the compound in biphasic systems where its high logP (3.0) drives quantitative partitioning into the organic layer, facilitating efficient product extraction from aqueous reaction mixtures [1]. Compared to prenol, the reduced water solubility minimizes emulsification and improves phase separation clarity.

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